molecular formula C16H23NO3S B1350888 2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid CAS No. 65054-82-2

2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid

Cat. No.: B1350888
CAS No.: 65054-82-2
M. Wt: 309.4 g/mol
InChI Key: OMVWMIUSYMYXOJ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid (C₁₆H₂₃NO₃S) is a synthetic N-acylated methionine derivative characterized by a tert-butyl-substituted benzoyl group and a methylthio side chain. Its systematic IUPAC name reflects its structural components: a butanoic acid backbone substituted at position 2 with a 4-tert-butylbenzoylamino group and at position 4 with a methylthio moiety. The molecular weight of 309.4 g/mol and a calculated XLogP3 value of 3.5 indicate moderate hydrophobicity, suggesting potential membrane permeability in biological systems.

The compound’s structure aligns with the broader class of N-acyl amino acids (NAAAs), where the α-amino group of methionine is acylated with a tert-butylbenzoyl group. This modification distinguishes it from endogenous N-acyl amino acids like N-acetylmethionine, which feature shorter acyl chains. The tert-butyl group enhances steric bulk, while the methylthio side chain retains the sulfur-containing functionality of methionine, a critical feature for interactions with metal ions or enzymatic active sites.

Table 1: Key Structural Properties

Property Value Source
Molecular Formula C₁₆H₂₃NO₃S
Molecular Weight 309.4 g/mol
XLogP3 3.5
Hydrogen Bond Donors 2
Rotatable Bonds 7

Historical Context of N-Acylated Methionine Derivatives

N-acylated amino acids emerged as a focus of biochemical research in the mid-20th century, driven by interest in post-translational protein modifications. Early studies demonstrated that N-acetylation of methionine occurs during ribosomal protein synthesis, protecting nascent polypeptides from degradation. The synthetic derivative this compound represents a deliberate structural expansion of these natural modifications, incorporating aromatic and branched alkyl groups to modulate physicochemical properties.

The development of N-acylated amino acids accelerated with advancements in peptide synthesis techniques. For instance, the use of tert-butyl-based protecting groups in solid-phase synthesis (e.g., Boc chemistry) inspired the incorporation of tert-butylbenzoyl moieties into amino acid derivatives for stability during coupling reactions. By the 2010s, such compounds were being explored as inhibitors of epigenetic regulators like DNA methyltransferases, leveraging their ability to mimic peptide substrates.

Significance in Amino Acid Chemistry Research

This compound’s hybrid structure—combining a proteinogenic amino acid with synthetic acyl groups—has made it a versatile tool in chemical biology. Key research applications include:

  • Enzyme Inhibition Studies : The tert-butylbenzoyl group mimics bulky aromatic residues in peptide substrates, enabling competitive inhibition of enzymes like histone acetyltransferases or DNA methyltransferases. For example, benzoyl amino acid derivatives have shown activity against DNMT1, an enzyme critical to epigenetic regulation.
  • Protocell Membrane Research : N-acyl amino acids are considered plausible protoamphiphiles in prebiotic chemistry. The methylthio group in this compound may facilitate interactions with metal ions, simulating early Earth conditions.
  • Peptide Synthesis : As a protected amino acid derivative, it serves as an intermediate in the synthesis of non-natural peptides with enhanced stability or binding affinity.

Table 2: Comparative Analysis of N-Acyl Methionine Derivatives

Compound Acyl Group Key Applications References
N-Acetylmethionine Acetyl Metabolic studies
N-Tert-butylbenzoylmethionine 4-Tert-butylbenzoyl Enzyme inhibition, protocells
N-Myristoylmethionine Myristoyl Membrane anchoring

Industrial and Academic Research Relevance

In academia, this compound is primarily utilized in mechanistic studies of enzyme-substrate interactions. Its synthetic accessibility—via acylation of methionine with 4-tert-butylbenzoyl chloride—makes it a cost-effective candidate for high-throughput screening. Industrially, applications are emerging in:

  • Material Science : As a surfactant or stabilizer in polymer formulations, leveraging its amphiphilic properties.
  • Pharmaceutical Development : Serving as a precursor for lipopeptide drugs targeting intracellular pathways.

Recent studies highlight its role in protocell research , where blends of N-acyl amino acids and fatty acids form stable vesicles under prebiotic conditions. This aligns with broader efforts to design synthetic cells capable of rudimentary metabolism or replication.

Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-16(2,3)12-7-5-11(6-8-12)14(18)17-13(15(19)20)9-10-21-4/h5-8,13H,9-10H2,1-4H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVWMIUSYMYXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397548
Record name N-(4-tert-Butylbenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65054-82-2
Record name N-[4-(1,1-Dimethylethyl)benzoyl]methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65054-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-tert-Butylbenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Hydroxy-4-(methylthio)butanoic Acid (HMBA) Core

This core is a critical intermediate and is prepared primarily by free radical mercaptan addition and hydrolysis processes:

  • Free Radical Addition of Methyl Mercaptan to Olefinic Substrates
    The process involves the free radical addition of methyl mercaptan to non-conjugated olefinic substrates with terminal carbon-carbon double bonds, such as 2-hydroxy-3-butenoic acid or its esters.

    • Reaction conditions:
      • Initiator: Azobisisobutyronitrile (AIBN) or similar free radical initiators.
      • Temperature: 50–60°C.
      • Pressure: 50–70 psig.
      • Solvent: Typically under nitrogen atmosphere to avoid oxidation.
    • Outcome: Formation of 2-hydroxy-4-(methylthio)butanoic acid or its ester derivatives with high purity (up to 98% by gas chromatography).
    • Example: Methyl mercaptan added to methyl 2-hydroxy-3-butenoate under free radical conditions yields methyl 2-hydroxy-4-(methylthio)butanoate, which can be hydrolyzed to the acid.
  • Hydrolysis of Nitrile Intermediates
    Another route involves hydrolyzing 2-hydroxy-4-methylthiobutyronitrile (HMBN) with mineral acids (e.g., sulfuric acid) to yield HMBA.

    • Conditions:
      • Acid concentration: 30–50% sulfuric acid by weight, optimally ~40%.
      • Temperature: 70–120°C, preferably 85–95°C.
      • Reaction time: 1.5 to 3 hours.
    • Process notes:
      • Initial hydrolysis forms an amide intermediate (2-hydroxy-4-methylthiobutyramide).
      • Further hydrolysis converts the amide to the acid.
      • Controlled acid strength and temperature prevent phase separation and improve yield.
    • Purification: Liquid-liquid extraction with water-immiscible organic solvents (e.g., ethyl acetate) to separate HMBA from aqueous phase.
Step Conditions Notes
Free radical addition 50–60°C, AIBN initiator, N2 High purity mercaptan addition product
Hydrolysis of nitrile 30–50% H2SO4, 85–95°C, 1.5–3 h Two-stage hydrolysis via amide intermediate
Extraction & purification Organic solvent extraction Removes impurities, isolates HMBA

Formation of the Amide Linkage with 4-Tert-butylbenzoyl Group

The final step to obtain this compound involves coupling the HMBA core with 4-tert-butylbenzoyl amine or its activated derivatives:

  • Amide Bond Formation
    • The carboxylic acid group of HMBA is activated (e.g., via carbodiimide coupling agents or acid chlorides) to react with the amine group of 4-tert-butylbenzoyl amine.
    • Typical reagents: DCC (dicyclohexylcarbodiimide), EDC (ethyl(dimethylaminopropyl)carbodiimide), or acid chlorides derived from 4-tert-butylbenzoic acid.
    • Solvents: Dichloromethane, DMF, or other aprotic solvents.
    • Conditions: Room temperature to mild heating, inert atmosphere to prevent side reactions.
    • Purification: Crystallization or chromatographic methods to isolate the pure amide product.
Step Reagents/Conditions Outcome
Activation of acid DCC, EDC, or acid chloride Formation of reactive intermediate
Amide coupling 4-tert-butylbenzoyl amine, solvent Formation of amide bond
Purification Crystallization or chromatography Pure this compound

Summary Table of Preparation Steps

Stage Starting Material(s) Key Reagents/Conditions Product/Intermediate Notes
1. Mercaptan addition 2-hydroxy-3-butenoic acid or ester Methyl mercaptan, AIBN, 50–60°C, N2 2-hydroxy-4-(methylthio)butanoic acid ester Free radical addition, high purity
2. Hydrolysis 2-hydroxy-4-(methylthio)butanoate ester Acid hydrolysis (H2SO4 30–50%, 85–95°C) 2-hydroxy-4-(methylthio)butanoic acid (HMBA) Two-stage hydrolysis via amide intermediate
3. Amide bond formation HMBA and 4-tert-butylbenzoyl amine DCC/EDC or acid chloride, aprotic solvent This compound Coupling reaction, purified product

Research Findings and Notes

  • The free radical addition method is preferred for its selectivity and ability to produce high-purity mercaptan addition products, which are essential for subsequent steps.
  • Hydrolysis conditions are critical; controlling acid concentration and temperature prevents phase separation and ensures complete conversion of nitrile and amide intermediates to the acid.
  • The amide coupling step requires careful control of reaction conditions to avoid side reactions and maximize yield.
  • Purification techniques such as liquid-liquid extraction and crystallization are essential to isolate the target compound with high purity.
  • The described methods are supported by patent literature and chemical synthesis research, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS 1031281-07-8), a compound with overlapping structural motifs .

Structural and Functional Differences

Feature 2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic Acid 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid
Core Structure Butanoic acid Butanoic acid with a 4-oxo modification
C-2 Substituent 4-Tert-butylbenzoyl amide 2-Thienylmethyl amino group
C-4 Substituent Methylthio (-SCH₃) 4-Bromophenyl group
Molecular Formula C₁₆H₂₁NO₃S C₁₅H₁₄BrNO₃S
Molar Mass 307.4 g/mol 368.25 g/mol
Key Functional Groups Amide, tert-butyl, thioether Bromoaryl, ketone, thiophene-derived amine

Implications of Substituent Variations

Lipophilicity :

  • The tert-butyl group in the target compound likely increases hydrophobicity compared to the bromophenyl group in the analog, which has moderate polarity due to bromine’s electronegativity .
  • The methylthio group may confer moderate solubility in polar solvents, contrasting with the analog’s thienylmethyl amine , which introduces aromatic heterocyclic character.

The bromine atom in the analog could enhance binding to hydrophobic pockets in proteins or act as a halogen bond donor, a feature absent in the target compound .

Synthetic Complexity :

  • The tert-butylbenzoyl group requires multi-step synthesis (e.g., Friedel-Crafts acylation), whereas the analog’s thienylmethyl amine is derived from simpler heterocyclic chemistry.

Biological Activity

2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid, commonly referred to by its CAS number 65054-82-2, is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, drawing from various research studies and findings.

Structure and Composition

The molecular formula of this compound is C16H23NO3SC_{16}H_{23}NO_3S, with a molecular weight of approximately 309.43 g/mol. The compound features a tert-butyl group, a benzoyl moiety, and a methylthio group, which contribute to its biological properties.

Physical Properties

PropertyValue
Molecular Weight309.43 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound has been studied primarily in the context of its potential as an anti-inflammatory and anticancer agent. The compound is believed to interact with various cellular pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects against several cancer cell lines. A study demonstrated that treatment with this compound led to significant reductions in cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise in reducing inflammation. Experimental models have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study conducted on various human cancer cell lines assessed the cytotoxic effects of this compound. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 µM to 20 µM across different cell lines, highlighting its potent anticancer properties .

Study 2: Inflammatory Response Modulation

Another investigation explored the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups, demonstrating its efficacy in modulating inflammatory responses .

Q & A

Q. How can 2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid be synthesized, and what are the critical steps in its preparation?

Methodological Answer: The synthesis typically involves coupling a 4-tert-butylbenzoyl group to a 4-(methylthio)butanoic acid backbone via an amide bond. Key steps include:

  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or similar protecting groups to prevent undesired side reactions during coupling .
  • Activation of the carboxylic acid : Employ carbodiimide-based reagents (e.g., EDC or DCC) with NHS or HOBt to activate the 4-tert-butylbenzoic acid for amide bond formation .
  • Purification : Column chromatography or preparative HPLC is critical for isolating the product from byproducts like unreacted starting materials or diastereomers .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the structure, particularly the tert-butyl group (δ ~1.3 ppm for 9H singlet) and methylthio moiety (δ ~2.1 ppm for SCH3). The amide proton appears as a broad singlet near δ 8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C16H23NO3S) and distinguishes isotopic patterns .
  • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) groups .

Q. How can solubility and stability be experimentally determined under physiological conditions?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and measure concentration via UV-Vis spectroscopy or HPLC .
  • Stability : Incubate the compound in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) at 37°C, monitoring degradation via LC-MS over 24–72 hours .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste Disposal : Collect organic waste in designated containers for incineration or treatment by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological activity, such as enzyme inhibition?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenases) to measure IC50 values. Include positive controls (e.g., known inhibitors) and validate results with kinetic studies .
  • Docking Studies : Perform molecular docking (using AutoDock Vina) to predict binding modes to target enzymes, guided by the compound’s 3D structure (optimized via DFT calculations) .

Q. How can synthetic routes be optimized to improve yield and reduce side products?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency in aryl amide formation .
  • Reaction Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

Methodological Answer:

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-phenylbutanoic acid derivatives) .
  • Deuterated Solvent Effects : Repeat NMR in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts .
  • Crystallography : Obtain single-crystal X-ray data to unambiguously confirm the structure .

Q. What strategies can mitigate byproduct formation during synthesis?

Methodological Answer:

  • Temperature Control : Lower reaction temperatures (<0°C) reduce racemization in chiral centers .
  • Protecting Group Alternatives : Replace Boc with Fmoc for milder deprotection conditions .
  • Byproduct Trapping : Add scavengers (e.g., polymer-bound isocyanates) to remove activated intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications?

Methodological Answer:

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with cyclohexyl or altering the methylthio group) .
  • Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data .

Q. What methodologies assess the compound’s stability in long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks, analyzing degradation via LC-MS .
  • Cryopreservation : Store lyophilized samples at –80°C under argon to prevent oxidation .

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